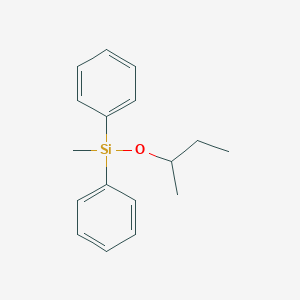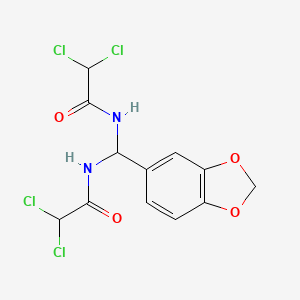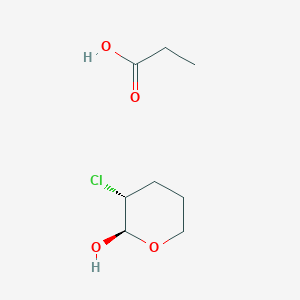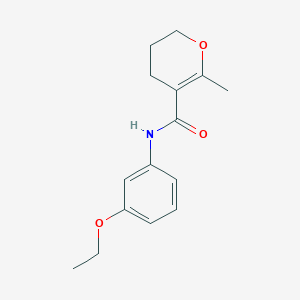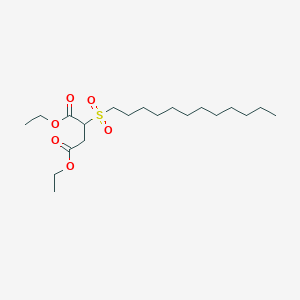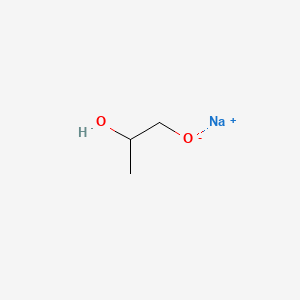
1,2-Propanediol, sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Propanediol, sodium salt, also known as sodium 1,2-propanediolate, is a chemical compound derived from 1,2-propanediol (propylene glycol). It is a colorless, odorless, and hygroscopic compound that is soluble in water. This compound is commonly used in various industrial and scientific applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Propanediol, sodium salt can be synthesized through the reaction of 1,2-propanediol with sodium hydroxide. The reaction typically involves the following steps:
- Dissolve sodium hydroxide in water to form a sodium hydroxide solution.
- Add 1,2-propanediol to the sodium hydroxide solution.
- Heat the mixture to facilitate the reaction, resulting in the formation of this compound.
The reaction can be represented as:
CH3CH(OH)CH2OH+NaOH→CH3CH(ONa)CH2OH+H2O
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control temperature and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Propanediol, sodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include alkyl halides and other electrophiles.
Major Products Formed
Oxidation: Formation of propionaldehyde or acetone.
Reduction: Formation of 1,2-propanediol.
Substitution: Formation of various substituted propanediol derivatives.
Aplicaciones Científicas De Investigación
1,2-Propanediol, sodium salt has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer for certain chemical reactions.
Biology: Employed in the preparation of biological buffers and as a cryoprotectant for biological samples.
Medicine: Utilized in pharmaceutical formulations and as a solvent for drug delivery.
Industry: Used in the production of polymers, resins, and as an antifreeze agent.
Mecanismo De Acción
The mechanism of action of 1,2-propanediol, sodium salt involves its ability to act as a nucleophile in chemical reactions. The sodium ion (Na⁺) enhances the nucleophilicity of the 1,2-propanediol molecule, allowing it to readily participate in various substitution and addition reactions. The compound can interact with molecular targets such as electrophiles, leading to the formation of new chemical bonds and products.
Comparación Con Compuestos Similares
1,2-Propanediol, sodium salt can be compared with other similar compounds, such as:
1,2-Propanediol (Propylene Glycol): Unlike its sodium salt derivative, 1,2-propanediol is a neutral compound and is commonly used as a solvent and antifreeze agent.
1,3-Propanediol: This compound has a different hydroxyl group arrangement and is used in the production of polymers and as a solvent.
Ethylene Glycol: Similar to 1,2-propanediol, but with a different carbon chain length, it is used as an antifreeze agent and in the production of polyester fibers.
The uniqueness of this compound lies in its enhanced reactivity due to the presence of the sodium ion, making it a valuable reagent in various chemical and industrial processes.
Propiedades
Número CAS |
58858-91-6 |
|---|---|
Fórmula molecular |
C3H7NaO2 |
Peso molecular |
98.08 g/mol |
Nombre IUPAC |
sodium;2-hydroxypropan-1-olate |
InChI |
InChI=1S/C3H7O2.Na/c1-3(5)2-4;/h3,5H,2H2,1H3;/q-1;+1 |
Clave InChI |
DZCLHXSSMHLQJD-UHFFFAOYSA-N |
SMILES canónico |
CC(C[O-])O.[Na+] |
Números CAS relacionados |
57-55-6 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




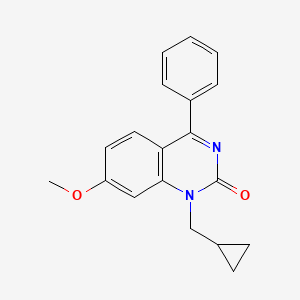
![2,7-Dimethylpyrazolo[1,5-a]pyridine](/img/structure/B14608063.png)
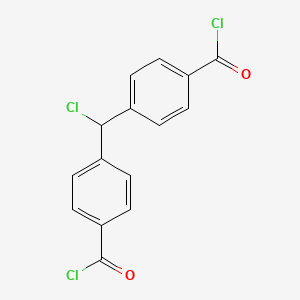
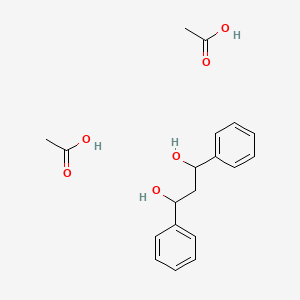
![Benzoic acid, 2-[[1-[(4-methylphenyl)imino]ethyl]amino]-](/img/structure/B14608080.png)
